

# Application Notes and Protocols: Cinnamyl Butyrate in Food and Beverage Flavoring

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cinnamyl butyrate*

Cat. No.: B3429930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cinnamyl butyrate** (FEMA Number 2296, CAS Number 103-61-7) is a flavor ingredient recognized for its complex sensory profile, imparting sweet, fruity, spicy, and balsamic notes to a variety of food and beverage products.<sup>[1][2]</sup> As an ester of cinnamyl alcohol and butyric acid, it offers a unique combination of aromatic characteristics that can enhance and modify flavor profiles. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of **cinnamyl butyrate** in food and beverage formulations.

## Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **cinnamyl butyrate** is essential for its effective application and for ensuring stability in various food matrices.

| Property          | Value                                                                                 | Reference |
|-------------------|---------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 3-phenyl-2-propen-1-yl butanoate                                                      | [3]       |
| Molecular Formula | C13H16O2                                                                              | [3]       |
| Molecular Weight  | 204.27 g/mol                                                                          | [3]       |
| Appearance        | Colorless to pale yellow liquid                                                       | [3]       |
| Odor Profile      | Sweet, fruity, spicy, slightly floral, and balsamic with notes of cinnamon and berry. | [2]       |
| Taste Profile     | Balsamic, cinnamyl, and cognac-like.                                                  |           |
| Solubility        | Insoluble in water; miscible in ethanol.                                              | [3]       |
| Specific Gravity  | 1.010 - 1.020 @ 25°C                                                                  | [3]       |
| Refractive Index  | 1.525 - 1.530 @ 20°C                                                                  | [3]       |
| Boiling Point     | 300 °C @ 760 mmHg                                                                     |           |
| Flash Point       | > 110 °C                                                                              |           |

## Regulatory Status

**Cinnamyl butyrate** is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[\[4\]](#) Its use in food and beverages is permitted under specific regulations.

| Regulatory Body | Identification Number | Status                                                                                     |
|-----------------|-----------------------|--------------------------------------------------------------------------------------------|
| FEMA            | 2296                  | GRAS                                                                                       |
| JECFA           | 652                   | No safety concern at current levels of intake when used as a flavouring agent.             |
| FDA             | 21 CFR 172.515        | Synthetic flavoring substance permitted for direct addition to food for human consumption. |

## Applications and Recommended Usage Levels

**Cinnamyl butyrate**'s versatile flavor profile makes it suitable for a wide range of food and beverage applications. The following table summarizes typical usage levels based on available data. It is recommended to start with the lower end of the range and adjust based on sensory evaluation in the specific food matrix.

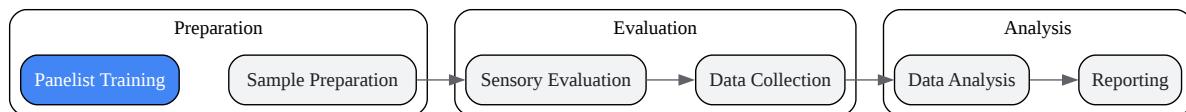
| Food/Beverage Category    | Typical Usage Level (ppm) |
|---------------------------|---------------------------|
| Baked Goods               | 5 - 15                    |
| Non-alcoholic Beverages   | 1 - 5                     |
| Chewing Gum               | 5 - 20                    |
| Confectionery & Frostings | 5 - 15                    |
| Frozen Dairy              | 3 - 10                    |
| Gelatins & Puddings       | 3 - 8                     |
| Hard Candy                | 5 - 20                    |
| Soft Candy                | 5 - 15                    |

## Experimental Protocols

# Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory characterization of **cinnamyl butyrate** in a beverage system.

Objective: To quantitatively describe the sensory attributes of **cinnamyl butyrate** in a model beverage.


## Materials:

- **Cinnamyl butyrate** (food grade)
- Deionized water
- Sucrose
- Citric acid
- Glass beakers and stirring equipment
- Graduated cylinders
- Sensory evaluation booths with controlled lighting and ventilation
- Computerized data collection system (e.g., SIMS, Compusense)
- Reference standards for sensory attributes (e.g., cinnamon oil for "spicy," isoamyl acetate for "fruity/banana")

## Procedure:

- Panelist Selection and Training:
  - Select 10-12 panelists based on their sensory acuity, descriptive ability, and availability.
  - Conduct a series of training sessions to familiarize panelists with the QDA methodology and to develop a consensus vocabulary for the sensory attributes of **cinnamyl butyrate**.

- Use reference standards to anchor the intensity scales for each attribute.
- Sample Preparation:
  - Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).
  - Prepare a stock solution of **cinnamyl butyrate** in ethanol.
  - Spike the base beverage with different concentrations of **cinnamyl butyrate** (e.g., 1 ppm, 3 ppm, 5 ppm) and a control (base beverage only).
  - Present samples, coded with random three-digit numbers, to panelists in a balanced and randomized order.
- Sensory Evaluation:
  - Panelists evaluate the samples individually in sensory booths.
  - Each panelist rates the intensity of each sensory attribute on a 15-cm line scale anchored with "low" and "high" at each end.
  - Attributes to be evaluated may include: fruity (overall), banana, cherry, spicy (cinnamon), sweet, sour, bitter, and chemical.
- Data Analysis:
  - Convert the line scale ratings to numerical data.
  - Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
  - Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between samples and attributes.



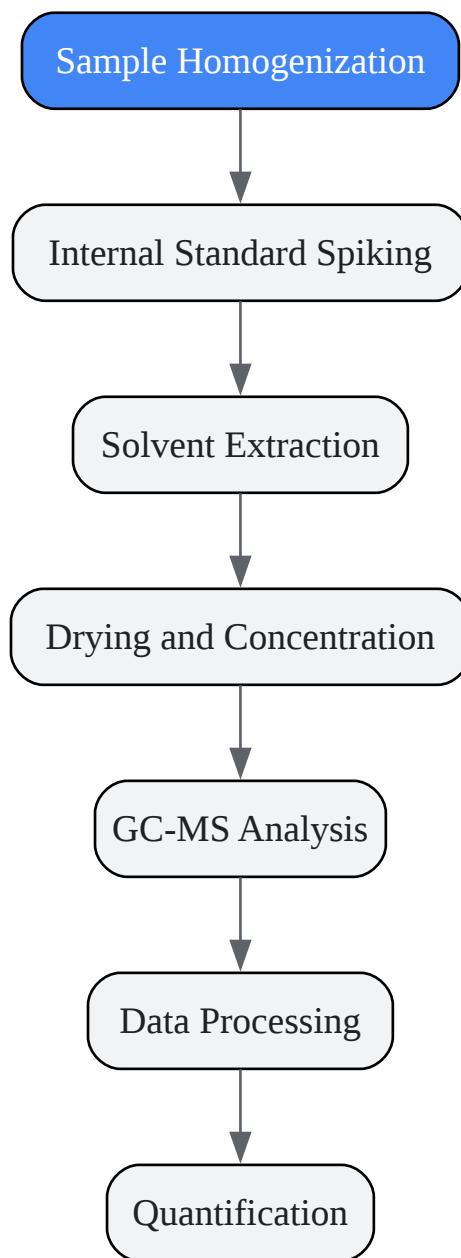
[Click to download full resolution via product page](#)

### Quantitative Descriptive Analysis Workflow

## Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of **cinnamyl butyrate** in a food matrix.

**Objective:** To determine the concentration of **cinnamyl butyrate** in a food or beverage sample.


#### Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)
- Autosampler
- Solvents (e.g., dichloromethane, hexane, ethyl acetate)
- Internal standard (e.g., cinnamyl propionate or other suitable ester)
- Sodium sulfate (anhydrous)
- Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis)
- Vials and caps
- Centrifuge

**Procedure:**

- Sample Preparation (Liquid-Liquid Extraction):
  - Homogenize a known amount of the food or beverage sample.
  - For liquid samples, take a measured volume. For solid samples, weigh a representative portion and disperse in water.
  - Spike the sample with a known concentration of the internal standard.
  - Extract the sample with a suitable solvent (e.g., dichloromethane) multiple times.
  - Combine the solvent extracts and dry over anhydrous sodium sulfate.
  - Concentrate the extract to a known volume under a gentle stream of nitrogen.
- GC-MS Analysis:
  - Injector: Splitless mode, 250°C.
  - Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350.
  - Data Acquisition: Collect data in both full scan and selected ion monitoring (SIM) mode. For quantification in SIM mode, monitor characteristic ions of **cinnamyl butyrate** (e.g., m/z 133, 117, 91, 71) and the internal standard.
- Calibration and Quantification:
  - Prepare a series of calibration standards containing known concentrations of **cinnamyl butyrate** and the internal standard.
  - Analyze the calibration standards using the same GC-MS method.

- Construct a calibration curve by plotting the ratio of the peak area of **cinnamyl butyrate** to the peak area of the internal standard against the concentration of **cinnamyl butyrate**.
- Calculate the concentration of **cinnamyl butyrate** in the sample by using the calibration curve.



[Click to download full resolution via product page](#)

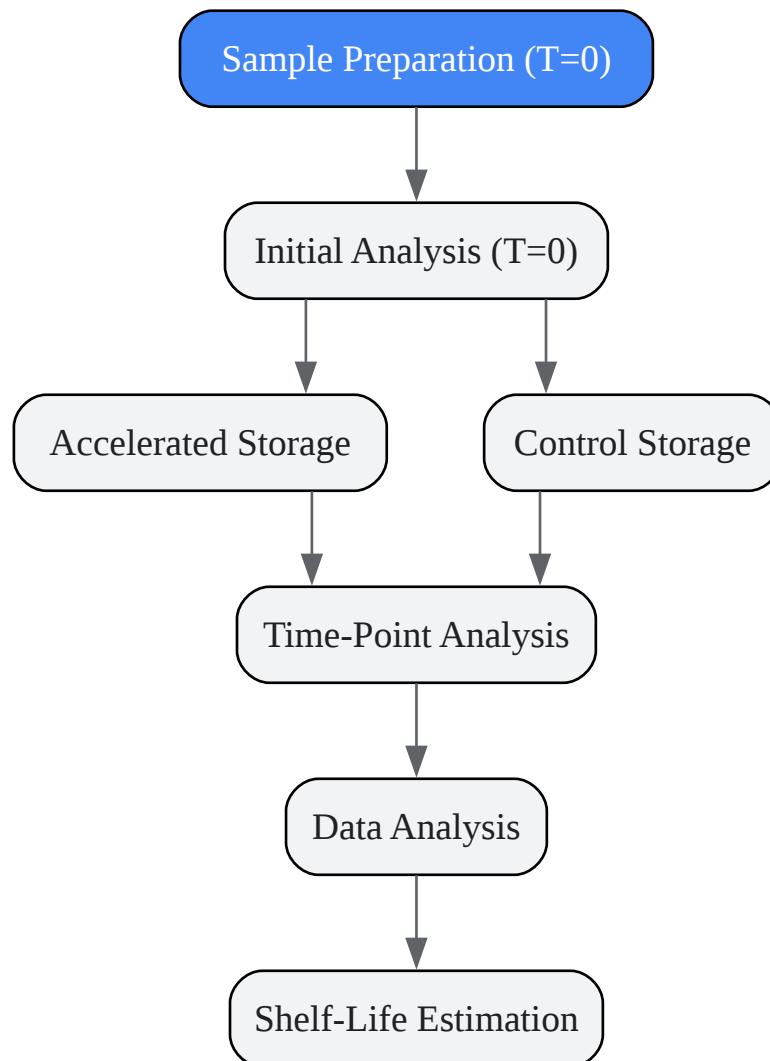
GC-MS Quantification Workflow

## Stability Testing

This protocol is designed to assess the stability of **cinnamyl butyrate** in a beverage system under accelerated conditions.

Objective: To evaluate the chemical stability of **cinnamyl butyrate** in a model beverage over time.

### Materials:


- Beverage containing a known concentration of **cinnamyl butyrate**.
- Environmental chambers set to specific temperature and humidity conditions (e.g., 35°C/75% RH).
- GC-MS or HPLC for quantification.
- pH meter.
- Colorimeter.

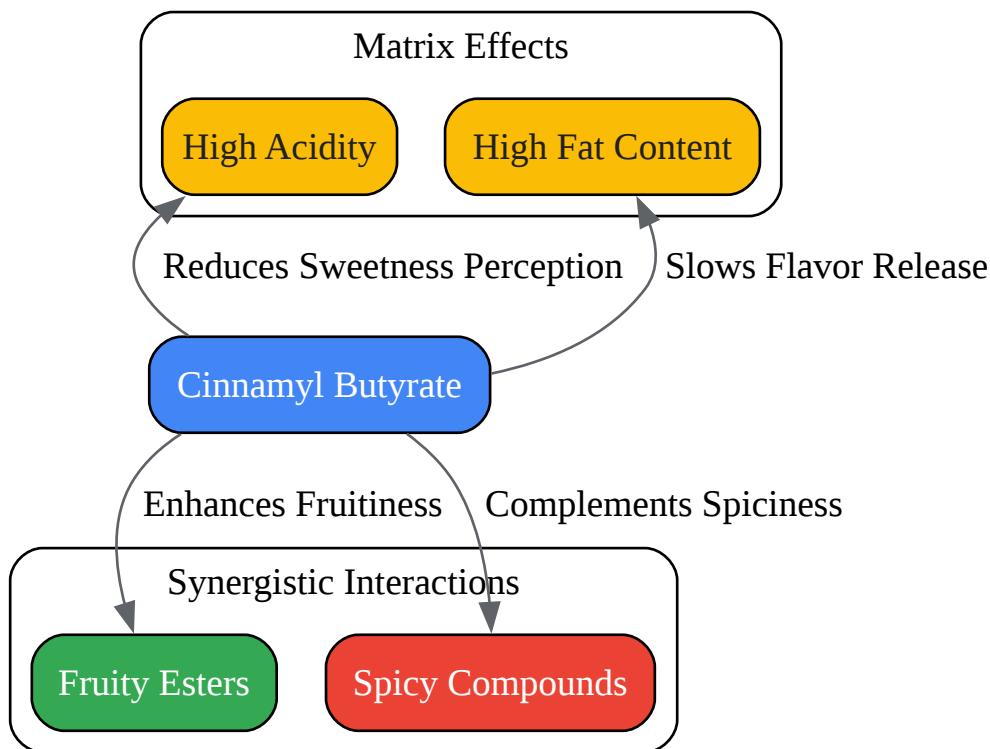
### Procedure:

- Initial Analysis (Time 0):
  - Prepare a batch of the beverage fortified with a known concentration of **cinnamyl butyrate**.
  - Perform initial analysis to determine the starting concentration of **cinnamyl butyrate**, pH, color, and sensory profile.
- Storage:
  - Store the beverage samples in the environmental chamber under accelerated conditions.
  - Store control samples under refrigerated conditions (4°C).
- Time-Point Analysis:

- At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove samples from both storage conditions.
- Analyze the samples for the concentration of **cinnamyl butyrate** using the GC-MS method described above.
- Measure pH and color.
- Conduct sensory evaluation (e.g., triangle test against the control) to determine if any perceptible changes have occurred.

- Data Analysis:
  - Plot the concentration of **cinnamyl butyrate** as a function of time for both storage conditions.
  - Determine the degradation kinetics and estimate the shelf-life of the flavor in the beverage.

[Click to download full resolution via product page](#)


### Flavor Stability Testing Workflow

## Flavor Interactions and Considerations

The final perception of **cinnamyl butyrate** is highly dependent on the food matrix. Its fruity and spicy notes can be enhanced or suppressed by other flavor compounds present.

- Enhancement: The fruity character can be amplified in the presence of other esters like ethyl butyrate (fruity, pineapple) and isoamyl acetate (banana). The spicy notes can be complemented by compounds like cinnamaldehyde and eugenol.
- Masking: In highly acidic beverages, the perception of sweetness from **cinnamyl butyrate** may be reduced. In fatty matrices, the release of this relatively volatile compound may be

slower, leading to a less intense initial flavor impact.



[Click to download full resolution via product page](#)

### Flavor Interaction Pathways

## Conclusion

**Cinnamyl butyrate** is a valuable flavor ingredient that can contribute desirable fruity, spicy, and balsamic notes to a wide array of food and beverage products. Successful application requires a thorough understanding of its sensory profile, appropriate usage levels, and stability within the specific food matrix. The provided protocols for sensory evaluation, analytical quantification, and stability testing offer a framework for the systematic and effective utilization of **cinnamyl butyrate** in product development and research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Cinnamyl Butyrate – sweet spicy-floral fruity ester [myskinrecipes.com]
- 3. Cinnamyl butyrate | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Cinnamyl Butyrate in Food and Beverage Flavoring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429930#application-of-cinnamyl-butyrate-in-food-and-beverage-flavoring]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)